4-[(3-bromo-4-methylphenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one
Description
4-[(3-bromo-4-methylphenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings
Properties
IUPAC Name |
4-[(3-bromo-4-methylphenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O3S/c1-11-6-7-14(9-16(11)21)23-24-18-12(2)25-26(19(18)28)20-22-17(10-31-20)13-4-3-5-15(8-13)27(29)30/h3-10,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUWUJJQRURBKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-bromo-4-methylphenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one typically involves multiple steps. One common method starts with the diazotization of 4-methylaniline to form 4-methylbenzenediazonium chloride. This intermediate is then coupled with 2-amino-4-phenylthiazole in the presence of sodium acetate in ethanol to yield 2-amino-5-(4-methylphenyl)diazenyl-4-phenyl-1,3-thiazole . The final step involves the reaction of this intermediate with 3-nitrobenzoyl chloride under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(3-bromo-4-methylphenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could introduce various functional groups.
Scientific Research Applications
4-[(3-bromo-4-methylphenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal activities.
Industry: It may find applications in the development of dyes and pigments due to its azo group, which is known for its vibrant colors.
Mechanism of Action
The mechanism of action of 4-[(3-bromo-4-methylphenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, its antimicrobial activity may involve the disruption of microbial cell membranes or interference with essential enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-Methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl]benzamide
- Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
What sets 4-[(3-bromo-4-methylphenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both a bromine atom and a nitro group, along with the thiazole and pyrazolone rings, makes it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
